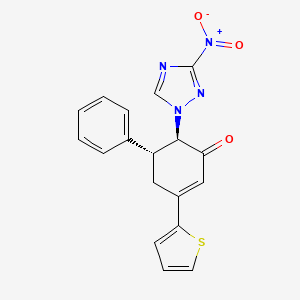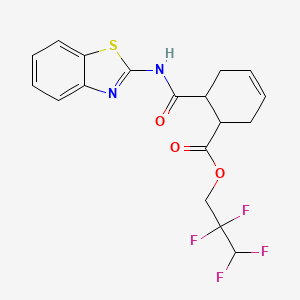![molecular formula C11H14N2OS3 B11105492 3,5,5-trimethyl-4-[(Z)-oxido(thiophen-2-ylmethylidene)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105492.png)
3,5,5-trimethyl-4-[(Z)-oxido(thiophen-2-ylmethylidene)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiourea derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Oxidation and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the N-oxide group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies have investigated its antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In industry, (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM can be used as a precursor for the synthesis of materials with specific properties, such as conductivity or fluorescence. It may also be used in the development of new catalysts or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.
N-Oxides: Compounds with an N-oxide functional group, such as pyridine N-oxide, which is used as a reagent in organic synthesis.
Uniqueness
(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is unique due to its combination of functional groups and structural features. The presence of both a thiazolidine ring and a thiophene moiety, along with the N-oxide and sulfanylidene groups, gives it distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C11H14N2OS3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide |
InChI |
InChI=1S/C11H14N2OS3/c1-11(2)9(12(3)10(15)17-11)13(14)7-8-5-4-6-16-8/h4-7,9H,1-3H3/b13-7- |
InChI Key |
LVTVMSGQULSSKH-QPEQYQDCSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC=CS2)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C)[N+](=CC2=CC=CS2)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B11105416.png)
![N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide](/img/structure/B11105418.png)
![2-{[(Trimethoxysilyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11105428.png)
![(3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B11105431.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11105444.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-fluorophenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105448.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11105461.png)

![methyl 4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11105475.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11105477.png)


![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11105488.png)
